molecular formula C12H10ClNO2S B2840665 Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate CAS No. 156274-30-5

Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate

Cat. No.: B2840665
CAS No.: 156274-30-5
M. Wt: 267.73
InChI Key: MMXZJXMGUFZHIJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate (C₁₂H₁₀ClNO₂S, molecular weight: 267.73 g/mol) is a thiophene-based heterocyclic compound with a 4-chlorophenyl substituent at the 4-position of the thiophene ring and an amino group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active heterocycles such as thienopyrimidines and triazolopyrimidines .

Properties

IUPAC Name

methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXZJXMGUFZHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate has diverse applications across several domains:

1. Medicinal Chemistry

  • Anti-inflammatory Properties: The compound has been shown to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This suggests its potential use in treating inflammatory diseases.
  • Anticancer Activity: Research indicates that it can induce apoptosis in cancer cells by modulating gene expressions related to cell survival. It has demonstrated effectiveness against triple-negative breast cancer cell lines, significantly reducing cell viability at specific concentrations .

2. Biochemical Analysis

  • Enzyme Inhibition: The compound interacts with various enzymes, influencing their activity. For instance, it inhibits cyclooxygenase and cytochrome P450 enzymes, affecting metabolic pathways and drug interactions.
  • Cell Signaling Modulation: It affects cellular signaling pathways, which can alter gene expression and cellular metabolism, particularly in cancer cells.

3. Materials Science

  • Organic Semiconductors: this compound is utilized in developing advanced materials such as organic semiconductors and photovoltaic cells due to its electronic properties .

The biological activities of this compound are summarized in the following table:

Activity TypeDescription
Anti-inflammatoryInhibits cyclooxygenase enzymes; reduces inflammatory cytokines in macrophages.
AnticancerInduces apoptosis in cancer cells; effective against triple-negative breast cancer .
Enzyme InhibitionInhibits specific enzymes like cyclooxygenase and cytochrome P450.
Cell SignalingModulates gene expression and cellular metabolism; influences pro-apoptotic pathways.

Case Studies

1. Anti-inflammatory Effects

  • A study demonstrated that this compound significantly reduces inflammatory cytokine levels in activated macrophages. This highlights its potential as a therapeutic agent for inflammatory conditions.

2. Antitumor Studies

  • Research evaluating the compound's effects on MDA-MB-231 and MDA-MB-468 cell lines revealed that at a concentration of 13 μM, it inhibited cell growth significantly compared to control treatments. This suggests a promising role in cancer therapy .

3. Mechanistic Insights

  • Investigations into the molecular mechanisms indicated that the compound may not alter key apoptotic markers like PARP or caspase-3, suggesting alternative pathways for its antitumor effects rather than classical apoptosis mechanisms.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent positions, functional groups, and synthetic applications:

Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

  • Molecular Formula: C₁₂H₁₀ClNO₂S (identical to the target compound).
  • Key Differences : The 4-chlorophenyl group is at the 5-position of the thiophene ring instead of the 4-position.
  • Physical Properties : Melting point = 140–141°C; commercially available at >97% purity .
  • Synthetic Utility: Used to synthesize N-aminopyrimidine and triazolopyrimidine derivatives via reactions with hydrazine hydrate or aromatic aldehydes .

Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate

  • Molecular Formula: C₁₂H₁₀ClNO₂S (same as target compound).
  • Key Differences : The chloro substituent is at the ortho position of the phenyl ring (2-chlorophenyl).
  • Physical Properties : Molecular weight = 267.74 g/mol; CAS 925005-57-8 .
  • Synthetic Routes : Prepared via cyclization reactions similar to the target compound but with substituted 2-chlorophenyl precursors .
  • Applications : Intermediate for synthesizing heterocycles with modified electronic properties due to steric effects from the ortho-chloro group.

Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate

  • Molecular Formula: C₁₃H₁₂ClNO₄S₃ (additional sulfonyl and methylthio groups).
  • Key Differences : Features a sulfonyl group at the 4-position and a methylthio group at the 5-position of the thiophene ring.
  • Physical Properties : Molecular weight = 376.96 g/mol; studied via IR, NMR, and mass spectrometry .
  • Reactivity : The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions, while the methylthio group may influence lipophilicity .

Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate

  • Molecular Formula: C₁₄H₁₅NO₃S (ethyl ester and methoxy substituent).
  • Key Differences : Ethyl ester instead of methyl, and a methoxy group replaces the chloro substituent.
  • Synthetic Applications: Used to prepare cinnoline derivatives via diazotization and cyclization, highlighting the role of electron-donating methoxy groups in directing reactivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthetic Applications
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate (Target) C₁₂H₁₀ClNO₂S 267.73 N/A 4-(4-Cl-phenyl), 3-NH₂, methyl ester Intermediate for heterocycles
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate C₁₂H₁₀ClNO₂S 267.73 140–141 5-(4-Cl-phenyl), 3-NH₂, methyl ester N-Aminopyrimidine synthesis
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate C₁₂H₁₀ClNO₂S 267.74 N/A 4-(2-Cl-phenyl), 3-NH₂, methyl ester Sterically hindered derivatives
Methyl 3-amino-4-[(4-Cl-phenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate C₁₃H₁₂ClNO₄S₃ 376.96 N/A 4-sulfonyl, 5-SMe, methyl ester Electrophilic substitution reactions
Ethyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate C₁₄H₁₅NO₃S 277.34 N/A 4-(4-OMe-phenyl), 3-NH₂, ethyl ester Cinnoline derivatives

Key Findings and Implications

Substituent Position Effects: The position of the chlorophenyl group (4 vs. 5 on the thiophene ring or para vs. ortho on the phenyl ring) significantly alters reactivity and physical properties. For example, the 5-(4-chlorophenyl) isomer has a documented melting point, while the target compound lacks such data .

Functional Group Modifications :

  • Sulfonyl and methylthio groups increase molecular complexity and polarity, impacting solubility and interaction with biological targets .
  • Ethyl esters (vs. methyl) may enhance lipophilicity, influencing drug bioavailability in derived compounds .

Synthetic Flexibility: The amino and ester groups in these compounds enable diverse transformations, such as cyclizations to form pyrimidines or triazoles, which are common motifs in drug discovery .

Biological Activity

Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article reviews the available literature on its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

This compound has the following chemical formula: C12H10ClNO2SC_{12}H_{10}ClNO_2S. The structural formula indicates the presence of a thiophene ring substituted with an amino group and a chlorophenyl moiety, which may contribute to its biological activity.

1. Antibacterial Activity

Research has demonstrated that thiophene derivatives exhibit notable antibacterial properties. This compound has been tested against various bacterial strains, showcasing effectiveness comparable to standard antibiotics. For example, studies indicate that compounds with similar structures have minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

CompoundBacterial Strains TestedMIC (µg/mL)Inhibition Zone (mm)
This compoundE. faecalis, P. aeruginosa40-5029, 24
CeftriaxoneVarious-Comparable to tested compound

2. Anticancer Activity

The anticancer potential of this compound is supported by studies indicating its ability to inhibit cancer cell proliferation. The compound's efficacy was evaluated in various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2). The IC50 values for related thiophene derivatives ranged from 1.5 to 20 µM, highlighting their potency against cancer cells .

Cell LineIC50 (µM)Mechanism of Action
MCF-7~7Induction of apoptosis
HepG-2~14Inhibition of cell cycle progression

3. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Compounds in this class have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a potential therapeutic role in inflammatory diseases .

CompoundCytokine Inhibition (%)
This compoundIL-6: 89%, TNF-α: 78%
Dexamethasone (control)IL-6: 83%, TNF-α: 72%

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiophene derivatives similar to this compound. For instance, a study published in MDPI highlighted the synthesis of various thiourea derivatives that demonstrated substantial anticancer and antibacterial activities . These findings suggest that modifications in the thiophene structure can lead to enhanced biological effects.

In another case study, researchers explored the molecular docking of methyl 3-amino derivatives against specific cancer targets, revealing favorable binding affinities that correlate with their observed biological activities . Such studies are crucial for understanding the mechanisms through which these compounds exert their effects.

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate, and how are reaction conditions optimized?

CPTC is synthesized via multi-step organic reactions. A typical route involves:

  • Esterification : Reacting 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylic acid with methanol under acidic conditions (e.g., HCl) to form the methyl ester .
  • Cyclization : Using thiophosgene in dry chloroform under reflux to introduce isothiocyanate intermediates, followed by condensation with nucleophiles (e.g., sulfa drugs) to form derivatives .
    Optimization : Key factors include solvent polarity (DMF for solubility), temperature control (reflux for cyclization), and catalyst selection. Yields improve with inert atmospheres (N₂) and slow addition of reagents .

Q. How is the structural integrity of CPTC validated experimentally?

  • X-ray crystallography : Programs like SHELXL refine crystal structures using diffraction data, resolving bond lengths and angles. ORTEP visualizes anisotropic displacement parameters .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for 4-chlorophenyl). IR identifies functional groups (N-H stretch at ~3400 cm⁻¹ for the amine) .
    Data Table :
TechniqueKey Data
¹H NMRδ 3.8 (s, COOCH₃), δ 6.8–7.4 (aromatic H)
X-rayC-S bond: 1.74 Å; Cl-C dihedral: 85°

Q. What preliminary biological activities have been reported for CPTC?

CPTC exhibits anticancer potential in vitro, likely due to its thiophene core and 4-chlorophenyl group enhancing membrane permeability. Comparative studies show bromo- (BPTC) and chloro- (CPTC) derivatives differ in IC₅₀ values against specific cancer cell lines, suggesting halogen effects on bioactivity .

Advanced Research Questions

Q. How can synthetic yields of CPTC derivatives be improved while minimizing side reactions?

  • Statistical Design : Use response surface methodology (RSM) to optimize solvent (e.g., THF vs. DMF), stoichiometry, and temperature.
  • Byproduct Analysis : LC-MS identifies impurities (e.g., sulfonamide byproducts from incomplete sulfonyl coupling). Reducing equivalents (e.g., NaBH₄) can suppress oxidation .
    Table : Optimization Parameters
ParameterOptimal Range
Temperature60–80°C
SolventDry DMF
CatalystTriethylamine

Q. What mechanistic insights explain the bioactivity of CPTC derivatives?

  • Molecular Docking : CPTC’s 4-chlorophenyl group fits into hydrophobic pockets of kinases (e.g., COX-2), while the thiophene ring engages in π-π stacking. MD simulations show longer residence times for CPTC vs. BPTC due to Cl’s van der Waals interactions .
  • SAR Studies : Replacing the methyl ester with ethyl (e.g., Ethyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate) alters solubility and target affinity .

Q. How can computational methods predict CPTC’s reactivity in novel reactions?

  • DFT Calculations : Gaussian09 models transition states for sulfonation or nucleophilic substitution. HOMO-LUMO gaps predict regioselectivity (e.g., sulfonyl group activation at C4) .
  • Machine Learning : Train models on existing thiophene reaction databases to forecast optimal conditions for cross-coupling or cycloaddition .

Q. How should researchers address contradictions in crystallographic and spectroscopic data?

  • Refinement Checks : In SHELXL, adjust weighting schemes or exclude outliers to resolve discrepancies in thermal parameters. Validate with R-free values .
  • Multi-Technique Validation : Overlay XRD-derived bond lengths with NMR NOE data to confirm spatial arrangements .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for sulfonylations to avoid hydrolysis .
  • Data Analysis : Use Mercury (CCDC) for crystal packing analysis and MolProbity for Ramachandran plots .
  • Biological Assays : Include positive controls (e.g., doxorubicin) and quantify apoptosis via flow cytometry to reduce false positives .

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